1,1,1,3-Tetrachloroundecane
Overview
Description
1,1,1,3-Tetrachloroundecane is an organic compound with the molecular formula C11H20Cl4 It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to an eleven-carbon chain
Scientific Research Applications
1,1,1,3-Tetrachloroundecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated hydrocarbons on human health.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,3-Tetrachloroundecane can be synthesized through the chlorination of undecane. The process involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the carbon chain.
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3-Tetrachloroundecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Reduction: Formation of partially or fully dechlorinated hydrocarbons.
Oxidation: Formation of chlorinated alcohols, aldehydes, or acids.
Mechanism of Action
The mechanism of action of 1,1,1,3-Tetrachloroundecane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other molecules, leading to changes in their structure and function. This can affect enzymatic activity, membrane integrity, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,1,2-Tetrachloroundecane: Similar in structure but with a different chlorine atom arrangement.
1,1,1,11-Tetrachloroundecane: Another isomer with chlorine atoms at different positions on the carbon chain.
Uniqueness: 1,1,1,3-Tetrachloroundecane is unique due to its specific chlorine atom arrangement, which influences its chemical reactivity and physical properties. This makes it distinct from other isomers and chlorinated hydrocarbons, providing unique opportunities for its use in various applications.
Properties
IUPAC Name |
1,1,1,3-tetrachloroundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-10(12)9-11(13,14)15/h10H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAZSCPXVDQPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464870 | |
Record name | 1,1,1,3-Tetrachloroundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56686-55-6 | |
Record name | 1,1,1,3-Tetrachloroundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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